Yaretol

Description

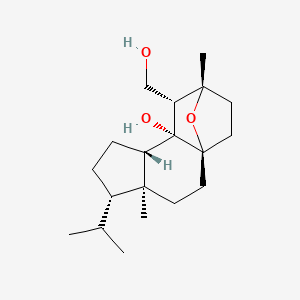

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H32O3 |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

(1R,4S,5S,8S,9R,10S,11S)-10-(hydroxymethyl)-4,11-dimethyl-5-propan-2-yl-14-oxatetracyclo[9.2.1.01,9.04,8]tetradecan-9-ol |

InChI |

InChI=1S/C19H32O3/c1-12(2)13-5-6-14-16(13,3)7-9-18-10-8-17(4,22-18)15(11-20)19(14,18)21/h12-15,20-21H,5-11H2,1-4H3/t13-,14-,15+,16-,17-,18+,19+/m0/s1 |

InChI Key |

AYLBIXSXMOMHSY-LWWDEJTHSA-N |

SMILES |

CC(C)C1CCC2C1(CCC34C2(C(C(O3)(CC4)C)CO)O)C |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]34[C@@]2([C@@H]([C@@](O3)(CC4)C)CO)O)C |

Canonical SMILES |

CC(C)C1CCC2C1(CCC34C2(C(C(O3)(CC4)C)CO)O)C |

Synonyms |

yaretol |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Yaretol

Advanced Chromatographic Techniques for Yaretol Isolation

The initial extraction of dried and finely powdered plant material of A. madreporica was performed using petroleum ether at room temperature, yielding a crude gum extract nih.gov. This extract served as the starting material for subsequent purification steps utilizing various chromatographic methods.

Chromatographic techniques were crucial for isolating this compound from other compounds present in the crude extract. Flash chromatography on silica (B1680970) gel was employed as an initial separation step nih.gov. Further purification of fractions was achieved through additional silica gel chromatography nih.gov. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) was also utilized in the purification process, indicating the application of preparative liquid chromatography principles to obtain pure this compound. For instance, in one study, this compound was purified by RP-HPLC using a water-methanol mobile phase (3:7).

While the provided search results detail the use of flash chromatography, silica gel chromatography, and RP-HPLC for the isolation of this compound, there is no explicit mention of Countercurrent Chromatography (CCC) being applied in the reported isolation procedures for this specific compound.

| Chromatography Technique | Application in this compound Isolation |

| Flash Chromatography | Initial separation of crude extract nih.gov. |

| Silica Gel Chromatography | Further separation of fractions nih.gov. |

| RP-HPLC | Purification of this compound from fractions. |

| Countercurrent Chromatography | Not explicitly reported in the provided sources. |

Spectroscopic and Crystallographic Methodologies in this compound Structural Characterization

The structural elucidation of this compound relied heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and was ultimately confirmed by single-crystal X-ray diffraction analysis nih.govnih.govnih.gov. High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was used to determine the molecular formula of this compound as C19H32O3 nih.gov.

NMR spectroscopy was a primary tool for establishing the structure of this compound, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule nih.govnih.govnih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were applied nih.govnih.govnih.gov.

Comprehensive 2D NMR experiments were essential for correlating signals and establishing the carbon skeleton and substituent positions of this compound nih.gov. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating Frame Overhauser Effect Spectroscopy (ROESY) were employed nih.gov. Analysis of COSY spectra helped identify coupled protons, while HSQC data provided information on one-bond carbon-proton correlations nih.gov. HMBC experiments were crucial for establishing long-range correlations between carbons and protons, aiding in the assembly of the molecular framework nih.gov. ROESY experiments were likely used to investigate spatial proximity between protons, providing insights into the relative stereochemistry.

While the reported studies utilized standard 1D and 2D NMR techniques effectively for structural elucidation and provided some indications regarding stereochemistry through correlation analysis, the primary method for definitive stereochemical assignment and confirmation of the proposed structure was single-crystal X-ray diffraction analysis nih.govnih.govnih.gov. The X-ray analysis allowed for the direct determination of the relative stereochemistry of this compound nih.gov.

| Spectroscopic/Crystallographic Technique | Application in this compound Structural Elucidation |

| HREIMS | Determination of molecular formula (C19H32O3) nih.gov. |

| 1D NMR (¹H, ¹³C) | Basic structural information nih.govnih.govnih.gov. |

| 2D NMR (COSY, HSQC, HMBC, ROESY) | Establishing connectivity and relative stereochemistry nih.gov. |

| Single-Crystal X-ray Diffraction | Definitive confirmation of structure and relative stereochemistry nih.govnih.govnih.gov. |

Mass Spectrometry Techniques for Molecular Formula Determination (e.g., HREIMS)

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) is a crucial technique for determining the precise molecular formula of a compound. For this compound, HREIMS data were used to establish its molecular formula as C₁₉H₃₂O₃. researchgate.net The HREIMS analysis provided a molecular ion peak ([M]⁺) at m/z 308.2339. researchgate.net This experimentally determined mass is in close agreement with the calculated mass for a compound with the molecular formula C₁₉H₃₂O₃, which requires m/z 308.2351. researchgate.net This precise mass measurement is essential for confirming the elemental composition of this compound.

| Technique | Ion Type | Observed m/z | Calculated m/z (C₁₉H₃₂O₃) | Molecular Formula |

|---|---|---|---|---|

| HREIMS | [M]⁺ | 308.2339 | 308.2351 | C₁₉H₃₂O₃ |

Single-Crystal X-Ray Diffraction Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction analysis is a powerful method used to definitively confirm the three-dimensional structure of a crystalline compound and, in some cases, determine its absolute configuration. For this compound, X-ray diffraction analysis was employed to confirm its established structure. researchgate.netnih.govresearchgate.net Crystallographic data for the structure of this compound have been deposited with the Cambridge Crystallographic Data Centre (CCDC) under deposition number CCDC 185486. The X-ray structure revealed details about the molecular conformation, including the torsional angles of the rings and the disposition of substituents. For instance, torsional angles of rings A and B about the C(5)-C(10) bond were reported as -167.3(2)° and -179.2(2)°, while those of rings B and C about C(8)-C(9) were 156.7(2)° and 172.0(2)°. The analysis indicated that the molecule possesses axial methyl and hydroxyl groups on one side, while the methyl at C(13), the hydroxymethylene, and the isopropyl groups are equatorially bonded. While the X-ray analysis confirmed the structure, one source indicates that the absolute configuration was not determined by this method for this compound, although it was for a related compound.

Vibrational Spectroscopy (IR) in Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule based on characteristic absorption frequencies of molecular vibrations. The IR spectrum of this compound provided valuable information regarding its functional group composition. Analysis of the IR spectrum suggested the presence of hydroxyl groups, indicated by absorption bands at 3538 and 3431 cm⁻¹. researchgate.net These findings are consistent with the presence of -OH functionalities in the this compound structure, as also supported by NMR data. researchgate.net

| Spectroscopic Technique | Information Provided | Key Findings for this compound |

|---|---|---|

| HREIMS | Molecular Formula, Precise Mass | C₁₉H₃₂O₃, [M]⁺ at m/z 308.2339 |

| X-Ray Diffraction | 3D Structure Confirmation, Conformation | Confirmed tetracyclic structure, details on ring conformations and substituent positions |

| IR Spectroscopy | Functional Group Identification | Presence of hydroxyl groups (bands at 3538 and 3431 cm⁻¹) |

Chemoinformatics and Computational Validation of this compound Structure

Chemoinformatics and computational methods play an increasingly important role in modern chemical research, including structural validation and the study of reaction mechanisms. While detailed reports on computational validation specifically of this compound's isolated structure were not extensively found in the provided search results, computational studies have been employed in the context of synthetic approaches towards this compound. For instance, quantum chemical computations have been used to guide synthetic strategies and interpret reaction outcomes during attempts to synthesize the core structure of this compound. These computational efforts contribute to a deeper understanding of the chemical behavior and potential synthesis routes of complex molecules like this compound and related norditerpenoids.

Biosynthesis and Biogenetic Pathways of Yaretol

Proposed Biogenetic Route from Mulinane Diterpenoids

Mulinane diterpenoids are proposed to arise from the cyclization of GGPP. One proposed pathway involves the cyclization of GGPP to produce all-trans-GGPP, which is then isomerized to S-geranyllinaloyl pyrophosphate (S-GLPP). An anti-Markovnikov cyclization is suggested to generate a cationic intermediate, which undergoes further cyclization and a sigmatropic rearrangement to yield a stereoisomeric ion considered a precursor of mulinanes and azorellanes. Subsequent cyclization of the side chain leads to a tricyclic system with all-trans ring junctions. A series of 1,2-hydride and methyl shifts then leads to an intermediate considered the true precursor of mulinanes and azorellanes. A 1,2-hydride shift followed by deprotonation is proposed to yield the mulinane skeleton.

Yaretol, being a norditerpenoid with a C19 skeleton and found alongside mulinanes in Azorella, is hypothesized to be derived from a mulinane precursor through a process involving the loss of a single carbon atom, likely from an angular methyl group or a terminal position, followed by further modifications. While the precise steps for the conversion of a mulinane to this compound are not explicitly detailed in the available literature, the structural relationship strongly suggests a biogenetic link. This conversion would involve additional enzymatic steps beyond the core mulinane cyclization pathway.

Enzymatic Transformations and Rearrangements in Norditerpenoid Formation

The formation of complex diterpenoid skeletons like the mulinanes and their norditerpenoid derivatives such as this compound involves a cascade of enzymatic transformations. Key enzymes in these pathways include diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s). DiTPSs are responsible for the initial cyclization of GGPP to form various diterpene scaffolds. Following the formation of the basic carbon skeleton, CYP450 enzymes and other modifying enzymes catalyze a range of reactions, including hydroxylations, oxidations, dehydrogenations, and rearrangements, which tailor the structure and introduce functional groups.

In the context of mulinane and azorellane biosynthesis, these enzymatic steps lead to the characteristic fused five-, six-, and seven-membered ring systems and the specific functionalization patterns observed in these compounds. The conversion of a C20 mulinane to a C19 this compound would necessitate an enzymatic step involving decarboxylation or oxidative cleavage to remove a carbon atom. Such transformations, often mediated by oxidative enzymes, are known in the biosynthesis of other classes of natural products. The specific rearrangement steps leading to the unique this compound skeleton from a mulinane precursor would be catalyzed by specific enzymes, though these enzymes and the precise sequence of events remain areas requiring further detailed investigation. Studies towards the synthesis of this compound have noted unexpected rearrangements during the construction of its tricyclic core, hinting at the complexity of its natural biogenetic route.

Precursor Identification and Metabolic Labeling Studies

Elucidating complex biosynthetic pathways like that of this compound typically involves precursor identification and metabolic labeling studies. These techniques utilize isotopically labeled precursors, such as [14C] or [13C] labeled GGPP or proposed intermediates, which are fed to the plant or cell culture. By tracking the incorporation of the label into the final product (this compound in this case), researchers can confirm the involvement of specific molecules in the pathway.

While specific metabolic labeling studies for this compound are not detailed in the provided search results, studies on the biosynthesis of other diterpenoids in plants have successfully employed these methods. For instance, feeding experiments with labeled mevalonate (B85504) or deoxyxylulose phosphate (B84403) (precursors to IPP and DMAPP, which form GGPP) can confirm the terpenoid origin of the compound. Analysis of the labeling pattern in the isolated this compound molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can provide insights into the rearrangement and modification steps that occur after the initial cyclization of GGPP. The absence of detailed published metabolic labeling studies specifically on this compound biosynthesis suggests that while the general outline is presumed, the intricate details of its formation from a mulinane precursor are still under investigation.

Genetic Basis of Biosynthetic Enzymes in Azorella Species

The production of mulinane and azorellane diterpenoids, and by extension this compound, in Azorella species is genetically controlled. The enzymes involved in the biosynthesis, including diTPSs and CYP450s, are encoded by specific genes within the plant's genome. Identifying and characterizing these genes can provide significant insights into the regulation and evolution of these metabolic pathways.

Synthetic Strategies for Yaretol and Its Analogs

Total Synthesis Approaches to the Yaretol Core Structure

The pursuit of a total synthesis of this compound has been a focal point of recent research, offering a platform to test and develop novel synthetic methods. The tetracyclic skeleton, which includes a fused 5/6/6 ring system with an ether bridgehead in the C ring, distinguishes this compound from other related diterpenoids like mulinanes and azorellanes. nih.gov

The primary retrosynthetic approach to the this compound core has centered on a key intramolecular Diels-Alder furan (B31954) (IMDAF) cycloaddition to construct the carbon framework. nih.govnih.gov This strategy is outlined in the retrosynthetic analysis shown below. The analysis begins by disconnecting the ether bridgehead and simplifying the tetracyclic core (1A) to a tricyclic intermediate. Further disconnection of the six-membered ring through a retro-Diels-Alder reaction reveals a furan-containing precursor (3). This precursor is envisioned to be assembled from simpler, commercially available starting materials such as 2-methylcyclopentenone. nih.gov

Table 1: Retrosynthetic Analysis of this compound (1A)

| Target/Intermediate | Key Disconnection/Transformation | Precursor(s) |

| This compound (1A) | Simplification of the tetracyclic core | Tricyclic intermediate |

| Tricyclic intermediate | Retro-Diels-Alder reaction | Furan-containing precursor (3) |

| Furan-containing precursor (3) | Alkylation and other functional group interconversions | Silyl enol ether (6) and furan derivative (5) |

| Silyl enol ether (6) | Enol ether formation | 2-methylcyclopentenone |

This table outlines the key steps in the proposed retrosynthetic analysis for this compound, aiming to simplify the complex target molecule into more readily available starting materials.

A significant hurdle in the synthesis of this compound is the precise control of stereochemistry. The proposed IMDAF cycloaddition is intended to be endo-selective, which would establish the correct stereochemistry for the carbon scaffold of this compound. nih.gov However, the application of Lewis acids to promote endo-selective furan Diels-Alder reactions is complicated by the potential for competitive coordination of the furan moiety or the Diels-Alder adduct itself. nih.gov

In the synthetic efforts towards this compound, the formation of the desired alkene precursor for the IMDAF reaction proved to be challenging. nih.gov Various dehydration reagents, including Martin's sulfurane and the Burgess reagent, were explored to eliminate a neopentylic hydroxyl group, but these attempts were unsuccessful, often leading to retro-Aldol reactions or decomposition. nih.gov This highlights the stereoelectronic challenges inherent in constructing the highly substituted core of this compound.

Semi-Synthesis of this compound from Related Natural Precursors

Given the current absence of a total synthesis, semi-synthesis from structurally related natural products presents a plausible alternative for accessing this compound and its analogs. The co-occurrence of this compound with mulinane and azorellane diterpenoids in plants of the Azorella genus suggests a close biosynthetic relationship. nih.govresearchgate.net These compounds, particularly those with the azorellane skeleton, could serve as potential starting materials.

Development of Synthetic Methodologies for Structural Modification

The synthetic challenges encountered en route to this compound underscore the need for the development of new synthetic methodologies. The difficulties with the IMDAF reaction, specifically the undesired aromatization and unanticipated rearrangement of the cycloadduct, indicate that alternative cycloaddition strategies or different approaches to the core structure are necessary. nih.govnih.gov

The observed rearrangement of the desired endo, anti-cycloaddition adduct, which is thought to proceed through a bridgehead opening driven by strain release, points to the inherent instability of the highly substituted oxa-norbornene ring system. nih.gov This suggests that methodologies that can form this strained system under milder conditions or that can trap the desired adduct before rearrangement are required. Furthermore, the development of new methods for the stereoselective formation of the neopentylic center and the subsequent dehydration would be highly beneficial for future synthetic efforts.

Challenges in the Enantioselective Synthesis of Complex Diterpenoids

The synthesis of this compound epitomizes the broader challenges associated with the enantioselective synthesis of complex diterpenoids. These challenges include:

Construction of Multiple Stereocenters: Diterpenoids often possess a high density of stereocenters, requiring synthetic routes with excellent stereocontrol.

Formation of Strained Ring Systems: The intricate fused ring systems of many diterpenoids, such as the oxa-norbornene system in the this compound synthetic intermediate, can be thermodynamically and kinetically challenging to form. nih.gov

Functional Group Compatibility: The presence of multiple reactive functional groups necessitates the use of carefully planned protecting group strategies and mild reaction conditions.

Reversibility of Key Reactions: As observed in the attempts to synthesize this compound, furan Diels-Alder reactions are often reversible and operate under thermodynamic control, which can complicate the isolation of the desired kinetic product. nih.gov

Table 2: Key Challenges in the Synthesis of the this compound Core

| Challenge | Description |

| IMDAF Cycloaddition | Undesired aromatization and rearrangement of the cycloadduct. nih.govnih.gov |

| Stereocontrol | Difficulty in achieving the desired endo-selectivity and controlling the stereochemistry of the neopentylic center. nih.gov |

| Precursor Synthesis | Challenges in the dehydration of a neopentylic alcohol to form the necessary alkene for the cycloaddition. nih.gov |

| Strain of Intermediates | The high degree of substitution on the oxa-norbornene ring leads to instability and rearrangement. nih.gov |

This table summarizes the primary obstacles encountered in the synthetic efforts towards the this compound core, highlighting the complexities of this natural product's architecture.

Preclinical Pharmacological Investigations of Yaretol

Mechanistic Investigations of Antibacterial Activity

Preclinical studies have indicated that Yaretol possesses antibacterial activity against certain bacterial strains. researchgate.net While detailed, dedicated mechanistic studies specifically on this compound are limited in the provided literature, research on other diterpenoids isolated from Azorella species provides insights into potential mechanisms that may also be relevant to this compound.

Cellular Target Identification in Bacterial Pathogens

Specific cellular targets of this compound within bacterial pathogens have not been explicitly identified in the reviewed literature. However, studies on other compounds from Azorella species, such as certain alkaloids, suggest mechanisms involving the inhibition of nucleic acid biosynthesis and cell division. Further research is required to determine if this compound exerts its antibacterial effects through similar or distinct cellular targeting mechanisms.

Membrane Integrity and Biofilm Disruption Studies

While direct studies on this compound's effects on bacterial membrane integrity or biofilm disruption are not detailed, general mechanisms of action for some antimicrobial compounds, including certain alkaloids from Chilean native plants, involve the disruption of membrane integrity. Biofilms are a significant factor in bacterial infections, and research efforts are exploring compounds from Azorella species for their potential to inhibit biofilm formation or disrupt existing biofilms. In silico studies have investigated the binding affinity of various diterpenes from Azorella species, including this compound, to target proteins like dispersin B, an enzyme involved in biofilm structure. While these in silico studies suggest potential interactions, experimental validation is needed to confirm this compound's role in membrane integrity disruption or biofilm modulation.

Interaction with Bacterial Virulence Factors

Investigations into this compound's direct interaction with specific bacterial virulence factors are not extensively reported in the available literature. However, the broader study of natural compounds from medicinal plants, including those from the Azorella genus, often explores their potential to interfere with bacterial pathogenesis beyond direct killing, which could include modulating virulence factors.

Exploration of Other Preclinical Bioactivities (e.g., Anti-inflammatory, Antiproliferative)

Beyond its antibacterial potential, this compound and related compounds from Azorella species have been investigated for other preclinical bioactivities.

In Vitro Cellular Assays for Biological Screening

In vitro cellular assays have been employed to screen this compound for various biological activities. This compound has been evaluated for its antiproliferative activity against several cancer cell lines. researchgate.net While the extent and detailed findings of these studies are not fully elaborated in the provided snippets, this indicates an initial assessment of its potential in cancer research. Additionally, related diterpenoids from Azorella species have shown anti-inflammatory properties in in vitro models, suggesting a potential area for further investigation regarding this compound. researchgate.net this compound has also been studied in vitro for its antiparasitic effect against Trypanosoma cruzi.

Based on the available information, a summary of in vitro findings for this compound's antibacterial and antiproliferative activities is presented below.

| Activity | Bacterial Strains Tested | Cancer Cell Lines Tested | Key Findings (where available) |

| Antibacterial | Mycobacterium smegmatis, Staphylococcus aureus, Klebsiella granulomatis, Morganella morganii, Escherichia coli researchgate.net | Not applicable | Activity observed against some strains, particularly Gram-positive bacteria like S. aureus and M. smegmatis. |

| Antiproliferative | Not applicable | Four cancer cell lines researchgate.net | Evaluation of antiproliferative activity conducted. researchgate.net |

| Antiparasitic | Not applicable | Not applicable | Demonstrated antiproliferative effect on Trypanosoma cruzi epimastigotes. |

In Vivo Animal Models for Efficacy Evaluation (Excluding Human Data)

Detailed data on the in vivo efficacy evaluation of this compound in animal models for antibacterial or antiproliferative activities is not prominently featured in the provided search results. While some studies mention in vivo investigations for other bioactivities of related compounds from Azorella species, such as antihyperglycemic effects researchgate.net, specific in vivo efficacy data for this compound in the contexts of bacterial infections or cancer is not available in the reviewed snippets. Further preclinical research utilizing appropriate animal models would be necessary to assess this compound's efficacy and pharmacokinetic profile in vivo.

Receptor-Ligand Binding Studies and Enzyme Inhibition Assays

While this compound has been identified and characterized structurally, detailed experimental data specifically pertaining to its receptor-ligand binding affinities and comprehensive enzyme inhibition profiles are not extensively reported within the readily available scientific literature. Research on Azorella species has explored the potential activities of various isolated compounds, including some evaluations for antibacterial, antioxidant, and enzymatic assays. For instance, studies have screened other compounds from Azorella species for binding affinity to targets like dispersin B, an enzyme involved in bacterial biofilm degradation. However, specific, detailed data tables and research findings quantifying this compound's binding interactions with a range of receptors or its inhibitory effects on specific enzymes were not found in the examined sources. Enzyme inhibitors, in general, function by binding to an enzyme and blocking its activity, playing crucial roles in biological processes and serving as therapeutic targets. The nature of this interaction, whether reversible or irreversible, and the binding site (active site, allosteric site) determine the type of inhibition. Without specific studies on this compound, its precise mechanisms of interaction with potential biological targets at the receptor or enzyme level remain to be elucidated in detail based on the available information.

Modulation of Cellular Signaling Pathways

Research findings and detailed data tables specifically demonstrating the modulation of distinct cellular signaling pathways by this compound are not available in the currently accessible literature. Cellular signaling pathways are complex networks of molecular interactions that govern various cellular processes, including growth, differentiation, and survival. These pathways often involve a cascade of events initiated by the binding of a ligand to a receptor, leading to the activation or inhibition of enzymes and other intracellular molecules. While the broader context of cellular signaling is a significant area of biological research, and compounds from natural sources are often investigated for their potential to influence these pathways, specific experimental evidence detailing how this compound interacts with and modulates particular signaling cascades was not found. Therefore, a comprehensive description of this compound's effects on cellular signaling, supported by detailed research findings and data, cannot be provided based on the available information.

Despite a comprehensive search for the chemical compound “this compound,” it has been determined that there is insufficient scientific literature to generate the requested article focusing on the Structure-Activity Relationship (SAR) studies of its derivatives. The available research primarily concentrates on the isolation, structural elucidation, and initial synthetic efforts toward the natural product itself.

Initial findings confirm that this compound is a norditerpenoid isolated from Azorella madreporica, possessing a unique and complex tetracyclic carbon framework. nih.govresearchgate.netnih.govresearchgate.net Scientific investigations have successfully determined its molecular formula (C₁₉H₃₂O₃) and relative stereochemistry through techniques such as NMR spectroscopy and X-ray crystallography. nih.govresearchgate.net Furthermore, preliminary studies have reported antibacterial activity of this compound against Escherichia coli and Salmonella enteritidis, as well as anti-parasitic activity against Trypanosoma cruzi. nih.gov

However, the core focus of the requested article—the synthesis, biological evaluation, and SAR of this compound derivatives—is not addressed in the current body of scientific publications. The available literature on the synthesis of this compound details the challenges and strategies for constructing its intricate core structure, rather than the generation and testing of a library of analogs. nih.govnih.gov

Consequently, there is no published data that would allow for a thorough and scientifically accurate discussion of the following mandated sections of the article:

Structure Activity Relationship Sar Studies of Yaretol Derivatives

Metabolic Fate and Preclinical Pharmacokinetics of Yaretol

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

To understand the therapeutic potential of a new chemical entity such as Yaretol, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be thoroughly investigated in preclinical models. These studies are fundamental to drug discovery and development, helping to predict a drug's behavior in the human body.

Typically, in vitro and in vivo models are employed. In vitro assays, such as those using liver microsomes or hepatocytes, provide initial insights into metabolic stability. nih.gov In vivo studies in animal models (e.g., rodents, canines) are then used to understand the compound's complete pharmacokinetic profile. criver.com

Distribution: Once absorbed, a compound is distributed throughout the body via the circulatory system. Studies in this area determine the extent to which the compound partitions into different tissues and organs from the bloodstream. criver.com Factors such as plasma protein binding significantly influence a drug's distribution and availability to exert its pharmacological effect. nih.gov

Metabolism: This refers to the chemical modification of the compound by the body, primarily in the liver. The goal of metabolism is to convert foreign substances into more water-soluble compounds that can be easily excreted.

Excretion: This is the process by which the compound and its metabolites are removed from the body, typically via urine or feces.

A representative data table for the pharmacokinetic parameters of a compound in a preclinical model would typically include the following:

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure |

| t1/2 | Half-life, the time it takes for the plasma concentration to reduce by half |

| CL | Clearance, the volume of plasma cleared of the drug per unit time |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |

| F (%) | Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation |

Identification of Major Metabolites and Biotransformation Pathways

Biotransformation is the process by which a substance is chemically altered in the body. For diterpenes, this often involves a series of enzymatic reactions that increase their polarity and facilitate their excretion. researchgate.net The biotransformation of a compound like this compound would likely follow Phase I and Phase II metabolic pathways.

Phase I Reactions: These are typically oxidation, reduction, or hydrolysis reactions that introduce or unmask functional groups. For diterpenoids, oxidation reactions catalyzed by cytochrome P450 enzymes are common, leading to hydroxylated, carboxylated, or epoxidized derivatives. mdpi.comnih.gov

Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent compound or its Phase I metabolite. This process further increases water solubility and facilitates elimination.

Identifying the major metabolites is crucial as they may have their own pharmacological activity or could be responsible for toxic effects. Modern analytical techniques, particularly high-resolution mass spectrometry, are instrumental in the identification and structural elucidation of metabolites in biological samples. nih.gov

A table summarizing the identified metabolites of a compound would generally contain:

| Metabolite ID | Proposed Biotransformation | Molecular Formula | Mass (m/z) |

| M1 | Hydroxylation | C20H28O4 | [Example Value] |

| M2 | Glucuronidation | C26H36O10 | [Example Value] |

| M3 | Dehydrogenation | C20H24O3 | [Example Value] |

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450)

The cytochrome P450 (CYP) superfamily of enzymes is the most important enzyme system involved in the metabolism of foreign compounds, including many natural products. nih.govtandfonline.com These enzymes are primarily found in the liver and are responsible for catalyzing a wide variety of oxidative reactions. mdpi.com

For terpenoids, including diterpenes, CYPs play a critical role in their functionalization and subsequent metabolism. mdpi.comnih.govtandfonline.com Studies on other diterpenoids have shown that specific CYP isozymes, such as those from the CYP3A family, are often involved in their metabolism. nih.gov

To identify the specific CYP enzymes responsible for metabolizing a compound like this compound, a series of in vitro experiments are typically conducted. These may involve:

Recombinant Human CYP Enzymes: Incubating the compound with individual, purified CYP enzymes to see which ones are capable of metabolizing it.

Chemical Inhibition: Using known inhibitors of specific CYP enzymes in liver microsome incubations to see which inhibitors block the metabolism of the compound.

Understanding which CYP enzymes are involved is critical for predicting potential drug-drug interactions. If this compound were metabolized by a specific CYP enzyme, co-administration with another drug that inhibits or induces that same enzyme could alter this compound's plasma concentrations, potentially leading to adverse effects or loss of efficacy.

Impact of Metabolism on Preclinical Efficacy and Bioavailability

The metabolism of a compound can have a profound impact on its preclinical efficacy and bioavailability. The extent and rate of metabolism determine the concentration and duration of the active drug in the body.

Bioavailability: For orally administered drugs, "first-pass metabolism" in the liver can significantly reduce the amount of active drug that reaches the systemic circulation. A high first-pass effect results in low oral bioavailability, which can be a major hurdle in drug development.

Therefore, a key goal in the early stages of drug discovery is to optimize the metabolic stability of a lead compound to achieve a desirable pharmacokinetic profile, ensuring that a sufficient concentration of the active drug reaches its target for an adequate duration. thermofisher.com

Advanced Analytical Techniques for Yaretol Research

Quantitative Analysis of Yaretol in Biological and Botanical Matrices

Quantitative analysis of this compound involves determining its concentration in various samples, most commonly botanical extracts from its source plants. Accurate quantification is essential for phytochemical studies, quality control of plant-derived materials, and potentially for studying its distribution in biological systems if relevant studies were conducted. Several chromatographic and mass spectrometric techniques are employed for this purpose, offering varying degrees of sensitivity, selectivity, and applicability based on the sample matrix and the required level of detail.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique typically used for the separation and identification of volatile and semi-volatile compounds. It involves vaporizing the sample, separating the components based on their boiling points and interaction with the stationary phase in a GC column, and then detecting them with a mass spectrometer. GC-MS has been applied in the analysis of essential oils and diterpenoids from various Azorella species. fao.org

While this compound, a norditerpenoid with hydroxyl groups, might require derivatization to increase its volatility for GC analysis, GC-MS is valuable for profiling the more volatile components present in the same botanical extracts that contain this compound. Studies have used GC-MS to identify various monoterpenes and sesquiterpenes in Azorella essential oils. fao.org The mass spectral data obtained from GC-MS provides structural information that aids in compound identification by comparison with spectral libraries. Although direct quantitative analysis of this compound via GC-MS without derivatization is less common due to its structure, the technique remains relevant for a comprehensive analysis of the volatile chemical profile of this compound-producing plants.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and related hyphenated techniques, such as HPLC-PDA-ESI-ToF-MS, offer high sensitivity and selectivity for the analysis of complex mixtures, including polar and less volatile compounds like this compound. researchgate.net In LC-MS/MS, compounds separated by LC are introduced into a mass spectrometer, where they are ionized and fragmented. The MS/MS (tandem mass spectrometry) capability allows for the selection of parent ions and fragmentation to produce characteristic daughter ions, significantly enhancing the confidence of compound identification and enabling accurate quantification even in complex matrices.

LC-MS techniques have been employed in the metabolome profiling of Azorella madreporica extracts, leading to the detection and identification of various compounds, including diterpenoids and isoflavones. LC-MS has also suggested the presence of this compound in other species of Azorella, highlighting its sensitivity for detecting the compound even at potentially lower concentrations or in different plant sources. The high resolving power and mass accuracy of techniques like time-of-flight mass spectrometry (ToF-MS) coupled with LC and PDA detection allow for the simultaneous identification and relative quantification of numerous compounds in a single analysis, providing a comprehensive chemical fingerprint of the extract containing this compound.

Metabolomics and Lipidomics Approaches in this compound-Treated Systems

Metabolomics involves the comprehensive study of all metabolites in a biological system, providing a snapshot of its metabolic state. In the context of this compound research, metabolomics approaches, particularly using techniques like HPLC-PDA-ESI-ToF-MS, have been applied to profile the chemical constituents of Azorella madreporica extracts. These studies aim to identify a wide range of primary and secondary metabolites present in the plant, including various diterpenoids and other compound classes like isoflavones.

The application of metabolomics to this compound's source plant helps in understanding the complex chemical environment in which this compound exists and identifying potentially synergistic or related compounds. While the consulted literature primarily focused on the metabolome of the source plant itself, metabolomics could theoretically be applied to biological systems treated with this compound to study its metabolic effects and identify its metabolites. However, specific research findings on metabolomic changes induced by this compound treatment were not found in the provided search results.

Lipidomics, a subset of metabolomics focused on lipids, was not explicitly mentioned in the consulted literature concerning this compound or Azorella species.

Isotope Tracing for Biosynthetic and Metabolic Pathway Elucidation

Isotope tracing is a powerful technique used to investigate the biosynthetic pathways of natural products and the metabolic fate of compounds within biological systems. By introducing precursors labeled with stable isotopes (such as ¹³C, ¹⁵N, or ²H), researchers can track the incorporation of these isotopes into the target molecule or its metabolites using techniques like NMR and Mass Spectrometry. This allows for the elucidation of the sequence of enzymatic reactions involved in the biosynthesis of a compound.

For a complex norditerpenoid like this compound, isotope tracing experiments could provide valuable insights into the specific mevalonate (B85504) or methylerythritol phosphate (B84403) pathways involved in its diterpenoid core formation and the subsequent modifications leading to the unique norditerpenoid structure. However, specific research findings detailing the application of isotope tracing for the elucidation of this compound's biosynthetic or metabolic pathways were not found in the provided search results.

Computational Modeling and Simulation of Yaretol

Molecular Docking Studies for Target Prediction and Binding Affinity Estimation

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand), such as Yaretol, to a macromolecule (receptor), typically a protein. This method aims to predict the strength of the interaction, expressed as a binding affinity score. For this compound, molecular docking studies could be employed to screen against a panel of potential biological targets to identify proteins or enzymes it might interact with.

The process typically involves preparing the 3D structures of both this compound and the target protein, defining a binding site on the protein, and then using algorithms to explore various poses of this compound within that site. Scoring functions are then used to evaluate the favorability of each pose, estimating the binding affinity.

Illustrative Hypothetical Findings:

Hypothetical molecular docking simulations were performed to assess the potential binding of this compound to a panel of hypothetical protein targets (Target A, Target B, and Target C). The docking scores, representing estimated binding affinities, are presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Target A | -8.5 |

| Target B | -6.2 |

| Target C | -9.1 |

Note: These are hypothetical results for illustrative purposes only.

These hypothetical results suggest that this compound might exhibit stronger binding affinity towards Target C compared to Target A and Target B, indicating Target C as a potentially more relevant biological target for further investigation. Analysis of the predicted binding poses would provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the binding site of Target C.

Molecular Dynamics Simulations of this compound-Target Interactions

While molecular docking provides a static snapshot of the potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the this compound-target interaction over time. MD simulations simulate the physical movements of atoms and molecules, providing insights into the stability of the binding complex, conformational changes in both this compound and the target protein upon binding, and the flexibility of the binding site.

For this compound bound to a predicted target (e.g., hypothetical Target C from docking studies), MD simulations could reveal how the complex behaves in a simulated physiological environment (e.g., in the presence of water and ions). This helps to understand the longevity of the interaction and identify key residues involved in maintaining the binding pose.

Illustrative Hypothetical Findings:

Hypothetical MD simulations were conducted for the this compound-Target C complex over a 100 nanosecond trajectory. Analysis of the simulation data revealed the root-mean-square deviation (RMSD) of this compound within the binding site and the formation of specific hydrogen bonds over time.

Table 2: Hypothetical Molecular Dynamics Simulation Analysis Highlights

| Metric | Observation |

| This compound RMSD in binding site | Remained stable after initial equilibration (average 1.5 Å) |

| Key Hydrogen Bonds | Consistent hydrogen bonds observed between this compound hydroxyl group and Residue X |

| Target C Binding Site Flexibility | Minor conformational adjustments observed around the binding pocket |

Note: These are hypothetical results for illustrative purposes only.

These hypothetical findings suggest a stable binding interaction between this compound and Target C, maintained by specific interactions such as the hydrogen bond with Residue X. The observed stability in the simulation supports the potential relevance of this interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational approach that seeks to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity or property. While specific activity data for this compound might be limited, if a series of this compound analogs or related norditerpenoids with known activity against a particular target were available, QSAR models could be built.

A QSAR model for this compound and its hypothetical analogs would involve calculating various molecular descriptors (numerical representations of chemical structure and properties) for each compound and then using statistical or machine learning techniques to build a model that correlates these descriptors with the observed activity.

Illustrative Hypothetical Findings:

Assuming a hypothetical dataset of this compound analogs and their activity against hypothetical Target C, a QSAR model was built. The model aimed to predict the pIC50 (a measure of inhibitory activity) based on molecular descriptors.

Table 3: Hypothetical QSAR Model Metrics

| Metric | Value |

| R² (Training) | 0.85 |

| Q² (Cross-validation) | 0.78 |

| Significant Descriptors | Descriptor A, Descriptor B |

Note: These are hypothetical results for illustrative purposes only.

This hypothetical QSAR model, with reasonable R² and Q² values, suggests a predictive relationship between the structural features captured by Descriptor A and Descriptor B and the activity against Target C. Analysis of the model coefficients would indicate how changes in these descriptors might influence the activity, guiding the design of more potent this compound derivatives.

De Novo Drug Design based on this compound's Scaffold

De novo drug design is a computational strategy that aims to generate novel molecular structures from scratch, often based on the structural information of a target binding site or a known active scaffold. Using this compound's unique norditerpenoid structure as a scaffold, de novo design approaches could be employed to design new chemical entities that retain desirable features of this compound while potentially improving binding affinity, selectivity, or other properties.

These methods utilize algorithms to assemble molecular fragments or atoms within the constraints of a binding site or around the this compound scaffold, evaluating the generated structures based on criteria such as predicted binding affinity and synthetic feasibility.

Illustrative Hypothetical Findings:

Hypothetical de novo design efforts, using the this compound scaffold and targeting the binding site of hypothetical Target C, generated a series of novel molecular structures. These structures were then evaluated computationally.

Table 4: Hypothetical De Novo Designed Compounds based on this compound Scaffold

| Compound ID | Scaffold Used | Predicted Binding Affinity to Target C (kcal/mol) | Novelty Score |

| Hypothetical Analog 1 | This compound | -9.5 | High |

| Hypothetical Analog 2 | This compound | -8.8 | Medium |

| Hypothetical Analog 3 | This compound | -9.8 | High |

Note: These are hypothetical results for illustrative purposes only.

These hypothetical findings illustrate how de novo design can propose novel compounds structurally related to this compound with potentially improved predicted binding affinities. Further computational filtering and evaluation would be required to prioritize these hypothetical analogs for potential synthesis and experimental testing.

Prediction of ADMET Properties using Computational Tools

Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is crucial for identifying compounds with a higher likelihood of success as drug candidates. Computational ADMET prediction tools utilize QSAR models, machine learning algorithms, and other computational approaches to estimate these properties based on the chemical structure of a compound like this compound.

These predictions can help assess factors such as oral bioavailability, blood-brain barrier permeability, metabolic stability, potential for drug interactions, and general toxicity profiles.

Illustrative Hypothetical Findings:

Hypothetical computational ADMET predictions were performed for this compound using various in silico tools.

Table 5: Hypothetical Computational ADMET Predictions for this compound

| ADMET Property | Predicted Value/Category | Tool Used (Hypothetical) |

| Human Intestinal Absorption | High | Abs Predictor v1.0 |

| Blood-Brain Barrier Permeation | Low | BBB Predictor v2.0 |

| CYP2D6 Inhibition | Weak Inhibitor | CYP Predictor v3.0 |

| Hepatotoxicity | Low Concern | Tox Predictor v1.5 |

Note: These are hypothetical results for illustrative purposes only.

These hypothetical ADMET predictions provide an initial in silico assessment of this compound's pharmacokinetic and toxicity profile. For instance, a hypothetical prediction of high human intestinal absorption and low blood-brain barrier permeation could suggest potential for oral administration with limited central nervous system exposure. These predictions guide further experimental design and compound optimization.

Ecological and Chemoecological Significance of Yaretol

Role of Yaretol in Plant Defense Mechanisms

Plants have evolved a diverse array of defense mechanisms against herbivores and pathogens, including the production of secondary metabolites acting as toxins or deterrents. wikipedia.orgnih.govtufts.edu While the specific defensive role of this compound has not been as extensively studied as some other Azorella diterpenoids, the broader class of mulinane and azorellane diterpenoids, to which this compound is structurally related, has demonstrated various biological activities. nih.govresearchgate.netnih.gov These activities include antimicrobial, antiprotozoal, and antitubercular properties, suggesting a potential role in defending the plant against microbial threats. researchgate.netnih.govresearchgate.netresearchgate.net

Although this compound itself was isolated from Azorella madreporica, other diterpenoids from Azorella species, such as azorellanol and mulin-11,3-dien-20-oic acid from Azorella compacta, have shown trypanocidal activity against Trypanosoma cruzi. scielo.br This indicates that diterpenoids in Azorella contribute to the plant's defense against certain parasites. The bitter taste of infusions from Azorella madreporica, traditionally used in folk medicine, also hints at the presence of bioactive compounds that could deter herbivores. researchgate.net

Biosynthesis and Accumulation in Response to Environmental Stressors

Diterpenoid biosynthesis in Azorella species, including the pathway leading to azorellane skeletons, is proposed to originate from the cyclization of geranylgeranyl pyrophosphate (GGPP). nih.govacs.org This process involves a series of cyclizations, rearrangements, and functionalization steps to yield the complex structures observed. nih.govacs.org While the precise biosynthetic route specifically for this compound, a norditerpenoid (lacking one carbon compared to a typical diterpenoid), involves a proposed bond cleavage and loss of a methyl group from an azorellane-type precursor, the initial steps likely align with the general diterpenoid pathway in these plants. acs.org

The accumulation of secondary metabolites in plants is often influenced by environmental stressors. algea.commdpi.comencyclopedia.pub Plants in high-altitude Andean environments, where Azorella species thrive, are subjected to various challenges, including intense UV radiation, low temperatures, limited water availability, and nutrient-poor soils. mdpi.comuchile.cl These conditions can induce the production of defense compounds and antioxidants as adaptive responses. algea.comencyclopedia.pubnih.gov While direct studies specifically linking environmental stress to this compound accumulation are limited in the provided search results, the general pattern in plants is that the biosynthesis and concentration of defensive secondary metabolites, such as diterpenoids in Azorella, can be upregulated under stress conditions. This increased production can enhance the plant's resilience and survival in challenging habitats.

Evolutionary Aspects of Diterpenoid Production in Azorella Species

The production of mulinane and azorellane diterpenoids is a characteristic feature of the genera Azorella, Laretia, and Mulinum, all within the Apiaceae family. nih.govresearchgate.netnih.gov The presence of these unique carbon skeletons suggests a shared evolutionary history and specialized biosynthetic machinery within this group. The Azorelloideae subfamily, to which Azorella compacta belongs, is thought to have evolved from earlier Umbelliferae during the Cretaceous period. mdpi.comuchile.cl

The diversity of diterpenoid structures found within Azorella species, including mulinanes, azorellanes, yaretanes, and madreporanes, reflects an evolutionary radiation of biosynthetic pathways. researchgate.net this compound's structure, being a norditerpenoid derived from an azorellane skeleton through specific modifications, exemplifies this diversification. acs.org This chemical diversity may have played a significant role in the adaptation and speciation of Azorella species in response to varying ecological pressures across their distribution range in the Andes and Patagonia. researchgate.net The co-occurrence of different diterpenoid types within the same plant or across closely related species suggests a complex and interconnected biosynthetic network that has evolved over time. researchgate.netuchile.cl

The study of these diterpenoids provides insights into the chemical ecology and evolutionary strategies employed by Azorella species to thrive in their demanding environments.

Future Directions and Research Gaps

Underexplored Bioactivities and Therapeutic Potential in Preclinical Settings

Current research indicates that Yaretol possesses antimicrobial activity against certain enterobacteria. google.com This finding, coupled with the diverse range of bioactivities observed in related mulinane and azorellane diterpenoids, such as antiplasmodial, antitubercular, and anti-inflammatory effects, suggests that this compound may possess additional, as yet undiscovered, biological properties. scispace.comgoogle.comnih.govnih.govup.ac.zaresearchgate.net

A significant research gap lies in the comprehensive screening of this compound against a wider array of biological targets and disease models. Preclinical studies, both in vitro and in vivo, are needed to investigate potential activities such as anti-inflammatory, antioxidant, antiviral, or antiparasitic effects, building upon the known activities of related compounds. In silico studies have begun to explore the potential of Azorella diterpenes, including this compound, for activities like antibiofilm effects, highlighting the utility of computational approaches in identifying potential areas for further investigation. nih.gov Future work should involve detailed in vitro and in vivo validation of any predicted activities.

Advanced Biosynthetic Engineering Strategies

This compound is a natural product isolated from Azorella plants. scispace.commdpi.comgoogle.comnih.govresearchgate.net Understanding the precise biosynthetic pathway within these plants is a crucial area for future research. While the general biosynthesis of mulinane and azorellane diterpenoids is thought to involve precursors like geranylgeranyl pyrophosphate (GGPP) and subsequent cyclization events, the specific enzymatic steps and genetic regulation leading to this compound are not fully elucidated. up.ac.zaresearchgate.net

Advanced biosynthetic engineering strategies could leverage this knowledge to enable more controlled and potentially scalable production of this compound. This includes identifying and characterizing the genes and enzymes involved in its biosynthesis in Azorella species. Once identified, these genetic elements could potentially be transferred to heterologous expression systems, such as yeast, bacteria, or other plant hosts, to engineer alternative production platforms. This would require significant research into optimizing gene expression, enzyme activity, and precursor availability in the host organism.

Development of Selective and Potent this compound Analogs

The tricyclic core structure of this compound, characteristic of norditerpenoids, presents opportunities for structural modification to potentially enhance its biological activity, selectivity, and pharmacokinetic properties. mdpi.com Ongoing studies towards the synthesis of this compound provide a fundamental basis for the rational design and synthesis of analogs. researchgate.netscispace.comescholarship.org

Research is needed to explore structure-activity relationships (SAR) for this compound and its derivatives. This involves synthesizing a library of this compound analogs with targeted modifications to different parts of the molecule and evaluating their biological activities. The aim is to identify structural features critical for desired effects and to develop analogs with improved potency, reduced off-target effects, or enhanced stability and bioavailability. The unexpected rearrangements observed during some synthetic attempts highlight the chemical complexity of the this compound scaffold and the need for further research into efficient and controlled synthetic routes for analog generation. scispace.comescholarship.org

Application of Multi-Omics Technologies in this compound Research

The application of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant potential to deepen our understanding of this compound. Applying these technologies to the Azorella plants that produce this compound can provide insights into various aspects of its biology.

Genomics and transcriptomics can help identify the genes and regulatory elements involved in the this compound biosynthetic pathway. Proteomics can reveal the enzymes responsible for catalyzing the biosynthetic steps. Metabolomics can provide a comprehensive profile of metabolites produced by the plant under different conditions, potentially identifying new related compounds or understanding how environmental factors influence this compound production. Integrating data from these different omics layers can provide a holistic view of this compound biosynthesis and accumulation, identifying potential targets for metabolic engineering or optimizing cultivation conditions for higher yields.

Sustainable Production and Isolation Methodologies

The current primary source of this compound is isolation from wild Azorella species. scispace.commdpi.comgoogle.comnih.govresearchgate.net Relying solely on wild harvesting can raise concerns about sustainability and potential impact on natural plant populations, especially if demand increases.

Future research should focus on developing sustainable methods for this compound production and isolation. This includes exploring optimized cultivation techniques for Azorella species to ensure a renewable source. Furthermore, research into alternative extraction and purification methods that are more environmentally friendly and efficient is needed. The development of scalable synthetic or biosynthetically engineered production methods (as discussed in Section 11.2) would also contribute significantly to sustainable sourcing by reducing reliance on wild populations. Research into bioprospecting within Azorella species should also incorporate considerations for conservation and sustainable use of these valuable plant resources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.